6-cyclopropyl-1,3-dimethyl-N-{4-[(1-methylpiperidin-2-yl)methoxy]phenyl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-cyclopropyl-1,3-dimethyl-N-{4-[(1-methylpiperidin-2-yl)methoxy]phenyl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-1,3-dimethyl-N-{4-[(1-methylpiperidin-2-yl)methoxy]phenyl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include using continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-1,3-dimethyl-N-{4-[(1-methylpiperidin-2-yl)methoxy]phenyl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
6-cyclopropyl-1,3-dimethyl-N-{4-[(1-methylpiperidin-2-yl)methoxy]phenyl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-1,3-dimethyl-N-{4-[(1-methylpiperidin-2-yl)methoxy]phenyl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a similar scaffold and are investigated for their potential therapeutic effects.
Uniqueness
6-cyclopropyl-1,3-dimethyl-N-{4-[(1-methylpiperidin-2-yl)methoxy]phenyl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific functional groups and structural features, which may confer distinct biological activities and therapeutic potential compared to similar compounds.
Properties
Molecular Formula |
C25H31N5O2 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
6-cyclopropyl-1,3-dimethyl-N-[4-[(1-methylpiperidin-2-yl)methoxy]phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H31N5O2/c1-16-23-21(14-22(17-7-8-17)27-24(23)30(3)28-16)25(31)26-18-9-11-20(12-10-18)32-15-19-6-4-5-13-29(19)2/h9-12,14,17,19H,4-8,13,15H2,1-3H3,(H,26,31) |
InChI Key |
MYKWCCVBQMEYKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)OCC5CCCCN5C)C |
Origin of Product |
United States |
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